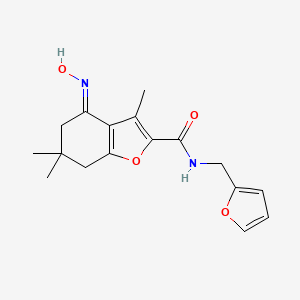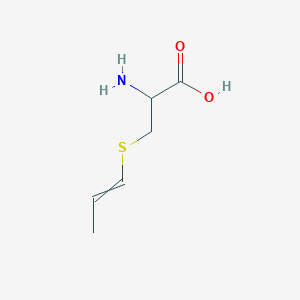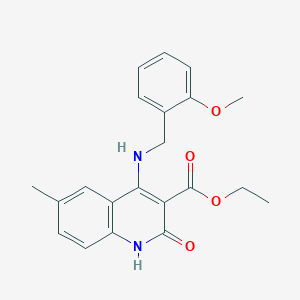![molecular formula C14H13N3OS B14100709 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14100709.png)
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a thione group (C=S) and a furan ring substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the quinazoline derivative with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction where the furan derivative reacts with the quinazoline-thione intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted quinazoline and furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of a sulfur atom in the thione group.
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-selenone: Similar structure but with a selenium atom instead of a sulfur atom in the thione group.
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-imine: Similar structure but with an imine group instead of a thione group.
Uniqueness
The presence of the thione group in 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where the thione functionality is crucial.
Propiedades
Fórmula molecular |
C14H13N3OS |
|---|---|
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |
Clave InChI |
CWIWHIRWCGSPJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14100632.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B14100637.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one](/img/structure/B14100641.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100645.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100649.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100672.png)

![3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol](/img/structure/B14100687.png)
![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100688.png)
![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100694.png)

